molecular formula C48H78N12O15 B058551 Eglin c (41-49) CAS No. 122299-11-0

Eglin c (41-49)

Cat. No.: B058551
CAS No.: 122299-11-0
M. Wt: 1063.2 g/mol
InChI Key: AHWKRDTXAJKKKX-WWRYCTMDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eglin c (41-49) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of eglin c (41-49) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Eglin c (41-49) primarily undergoes interactions with proteases, leading to inhibition of their activity. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The peptide interacts with proteases such as cathepsin G and α-chymotrypsin under physiological conditions. These interactions are characterized by the formation of non-covalent bonds between the peptide and the active sites of the enzymes .

Major Products Formed

The primary product of the interaction between eglin c (41-49) and proteases is the inhibited enzyme-peptide complex. This complex prevents the protease from interacting with its natural substrates, thereby reducing its activity .

Mechanism of Action

Eglin c (41-49) exerts its inhibitory effects by binding to the active sites of proteases such as cathepsin G and α-chymotrypsin. The binding involves a network of non-covalent interactions, including hydrogen bonds and electrostatic interactions. This binding stabilizes the active site in a conformation that prevents substrate access, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eglin c (41-49) is unique in its ability to inhibit both cathepsin G and α-chymotrypsin, making it a valuable tool for studying the inhibition of these proteases. Its specific amino acid sequence and structure contribute to its high affinity and specificity for these enzymes .

Biological Activity

Eglin C (41-49) is a peptide fragment derived from the larger protein Eglin C, which is a well-known protease inhibitor. This fragment has garnered attention for its biological activity, particularly in inhibiting various proteases, including cathepsin G and α-chymotrypsin. This article delves into the biological activity of Eglin C (41-49), examining its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Overview of Eglin C (41-49)

Eglin C (41-49) consists of the amino acid sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr and exhibits significant inhibitory effects on proteases. The inhibitory constants (KiK_i) for cathepsin G and α-chymotrypsin are reported to be 42 μM and 20 μM, respectively. Its mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate access and inhibiting enzymatic activity.

The primary mechanism through which Eglin C (41-49) exerts its inhibitory effects is through non-covalent interactions with the active sites of proteases. This includes:

  • Hydrogen Bonds : Stabilizing interactions between the peptide and enzyme.
  • Electrostatic Interactions : Contributing to the binding affinity and specificity.

These interactions result in the formation of an enzyme-peptide complex that effectively inhibits protease activity .

Inhibition Potency

Eglin C (41-49) has been compared with other peptide fragments derived from Eglin C. Notably:

Peptide Fragment Inhibitory Activity KiK_i (μM)
Eglin C (41-49)Cathepsin G, α-chymotrypsin42 (cathepsin G), 20 (α-chymotrypsin)
Eglin C (22-25)Cathepsin G, α-chymotrypsinNot specified
Eglin C (60-63)Leukocyte elastaseNot specified

This table illustrates that while Eglin C (41-49) effectively inhibits both cathepsin G and α-chymotrypsin, other fragments exhibit selective inhibition profiles .

Structural Studies

Research indicates that specific amino acids within the sequence are critical for maintaining the conformation necessary for effective enzyme interaction. For instance, Thr44, Asp46, and Arg48 in the full-length Eglin C stabilize its reactive site through electrostatic and hydrogen bonds. However, these stabilizing interactions are less pronounced in Eglin C (41-49), which may explain its higher KiK_i values compared to the full-length protein .

Case Studies

A study conducted by Okada et al. synthesized various fragments of Eglin C to investigate their inhibitory activities against human leukocyte elastase, cathepsin G, and α-chymotrypsin. The findings demonstrated that while Eglin C (41-49) showed significant inhibition against certain proteases, it lacked the robustness of the full-length protein due to its inability to form stable complexes under prolonged incubation .

Applications in Research and Medicine

Eglin C (41-49) has several applications:

  • Biochemistry : Utilized for studying protease inhibition mechanisms.
  • Molecular Biology : Employed in experiments focusing on protein-protein interactions.
  • Medicine : Investigated for potential therapeutic roles in diseases characterized by dysregulated protease activity.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWKRDTXAJKKKX-WWRYCTMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153564
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122299-11-0
Record name Eglin c (41-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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